CPTH2 (hydrochloride)
Description
Overview of Histone Acetyltransferases (HATs) as Key Epigenetic Regulators in Eukaryotic Systems
Histone acetyltransferases (HATs) are a class of enzymes that play a central role in epigenetic regulation within eukaryotic cells. epigenie.commedchemexpress.com Their primary function is to catalyze the transfer of an acetyl group from a donor molecule, acetyl-CoA, to the ε-amino group of specific lysine (B10760008) residues on histone proteins. epigenie.comwikipedia.org Histones are the core proteins around which DNA is wound to form nucleosomes, the fundamental units of chromatin. scienceopen.comfrontiersin.org
HATs are categorized into two main types based on their subcellular location. Type A HATs are found in the nucleus and are responsible for acetylating histones within the chromatin. Type B HATs are located in the cytoplasm and acetylate newly synthesized histones before their assembly into nucleosomes. epigenie.com In humans, approximately 30 different HATs have been identified, which are grouped into five distinct families based on structural and functional similarities, including the well-studied Gcn5-related N-acetyltransferases (GNATs). epigenie.commedchemexpress.com These enzymes are often part of larger multi-subunit complexes that help direct them to specific locations on the genome. wikipedia.org The aberrant function of HATs has been linked to various human diseases, highlighting their importance in maintaining cellular health. medchemexpress.com
Significance of Histone Acetylation in Gene Expression and Chromatin Dynamics
Histone acetylation is a dynamic and reversible process that is fundamental to the regulation of gene expression and the modulation of chromatin architecture. cd-genomics.comcusabio.com The addition of acetyl groups to lysine residues on histone tails neutralizes their positive charge. wikipedia.orgnih.gov This charge neutralization weakens the electrostatic interaction between the negatively charged DNA and the histones, leading to a more relaxed or "open" chromatin structure known as euchromatin. wikipedia.orgnih.gov
This open chromatin state increases the accessibility of DNA to the transcriptional machinery, including transcription factors and RNA polymerase, thereby promoting gene transcription. cd-genomics.comwikipedia.org Consequently, histone acetylation is generally associated with transcriptional activation. wikipedia.org The process is reversed by histone deacetylases (HDACs), which remove the acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. cusabio.com This dynamic interplay between HATs and HDACs ensures precise control over gene expression patterns. cusabio.com Beyond gene regulation, histone acetylation is involved in a multitude of cellular processes, such as nucleosome assembly, DNA damage repair, and cell cycle progression. scienceopen.comcusabio.com
Introduction of CPTH2 (hydrochloride) as a Research Tool in Epigenetics
CPTH2 (hydrochloride) is a potent and selective small-molecule inhibitor of histone acetyltransferases, making it a valuable tool for studying epigenetic mechanisms. medchemexpress.commedchemexpress.comselleckchem.com It is the hydrochloride salt form of the compound Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone. nih.govacs.org
Research has demonstrated that CPTH2 selectively inhibits the HAT activity of Gcn5 (General control non-derepressible 5), a member of the GNAT family of acetyltransferases. nih.govapexbt.com Specifically, it has been shown to decrease the acetylation of histone H3 at specific lysine residues, such as H3K14. nih.govapexbt.com By inhibiting Gcn5, CPTH2 allows researchers to probe the specific functions of this enzyme and the consequences of reduced histone acetylation in various biological contexts. nih.gov For instance, studies have utilized CPTH2 to investigate its effects on cell proliferation, apoptosis, and cell invasion in cancer cell lines. medchemexpress.commedchemexpress.com It has also been explored for its potential in other areas, such as its effects on axonal growth and its activity against fungal pathogens. researchgate.netnih.gov The ability of CPTH2 to modulate the Gcn5 network both in vitro and in vivo establishes it as a critical chemical probe for dissecting the roles of histone acetylation in health and disease. nih.govapexbt.com
| Property | Value | Source |
| Full Name | Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone hydrochloride | medchemexpress.comnih.gov |
| Molecular Formula | C₁₄H₁₄ClN₃S (for free base) | sinobiological.com |
| CAS Number | 2108899-91-6 | medchemexpress.com |
| Target | Histone Acetyltransferase (HAT), primarily Gcn5 | medchemexpress.commedchemexpress.comnih.gov |
| Mechanism | Inhibits the acetylation of histone H3 by Gcn5. medchemexpress.commedchemexpress.com It has also been reported to inhibit the acetyltransferase p300 (KAT3B). medchemexpress.commedchemexpress.com | |
| Primary Use in Research | Epigenetic probe to study the function of HATs and the effects of histone acetylation. | nih.govcaymanchem.com |
Properties
Molecular Formula |
C14H14ClN3S · HCl |
|---|---|
Molecular Weight |
328.3 |
InChI Key |
ODVWZAKKCNHATB-UHFFFAOYSA-N |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone-cyclopentanone, monohydrochloride |
Origin of Product |
United States |
Mechanistic Elucidation of Cpth2 Hydrochloride As a Histone Acetyltransferase Inhibitor
Target Specificity and Inhibitory Profile of CPTH2 (hydrochloride)
CPTH2 exhibits a distinct profile of inhibitory activity against various histone acetyltransferases, with a notable selectivity for specific members of this enzyme family.
CPTH2 has been characterized as a potent and selective inhibitor of the histone acetyltransferase Gcn5 (General control non-derepressible 5), also known as KAT2A. medchemexpress.comresearchgate.net Research has demonstrated that CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5. medchemexpress.com The inhibitory concentration (IC50) of CPTH2 against Gcn5 has been reported to be 0.800 mM, indicating its efficacy in vitro and in vivo. 3dcartstores.com This selective inhibition of Gcn5's enzymatic activity underscores the compound's potential as a specific modulator of pathways regulated by this particular acetyltransferase. researchgate.net
In addition to its effects on Gcn5, CPTH2 has been shown to modulate the activity of the histone acetyltransferase p300 (KAT3B). medchemexpress.comtargetmol.com Studies have indicated that CPTH2 can decrease the invasiveness of certain cancer cell lines, such as clear cell renal carcinoma (ccRCC), through the inhibition of p300. medchemexpress.comselleckchem.com In ccRCC cell line 786-O, CPTH2 demonstrated preferential inhibition of KAT3B-p300. targetmol.com While the precise IC50 value for p300 inhibition by CPTH2 is not consistently reported across studies, its activity against this enzyme is a key aspect of its biological effects. Some research has also explored analogs of CPTH2, which have shown excellent inhibitory effects on p300. researchgate.net
The effect of CPTH2 on p300/CBP-associated factor (PCAF), another member of the GNAT family of acetyltransferases, is less direct. Research has focused on related thiazole (B1198619) derivatives, such as CPTH6, which has been identified as an inhibitor of both Gcn5 and pCAF. researchgate.net While CPTH2 is primarily recognized for its Gcn5 inhibition, the activity of its analogs suggests a potential for differential effects on PCAF. However, direct and detailed studies quantifying the inhibitory effect of CPTH2 on PCAF are not as extensively documented as its impact on Gcn5 and p300.
Interactive Data Table: Inhibitory Profile of CPTH2 and Related Compounds
| Compound | Target Enzyme | Reported IC50 | Notes |
| CPTH2 | Gcn5 (KAT2A) | 0.800 mM 3dcartstores.com | Selective inhibitor. medchemexpress.comresearchgate.net |
| CPTH2 | p300 (KAT3B) | Not specified | Preferential inhibition in ccRCC cells. targetmol.com |
| CPTH6 | Gcn5 / pCAF | Not specified | A thiazole derivative similar to CPTH2. researchgate.net |
Molecular Basis of CPTH2 (hydrochloride) Binding and Inhibition
The inhibitory action of CPTH2 is rooted in its specific molecular interactions with both the target enzyme and its substrate.
CPTH2 functions as a substrate-competitive inhibitor of Gcn5. sigmaaldrich.com This mechanism entails that CPTH2 competes with the histone H3 substrate for binding to the active site of the Gcn5 enzyme. The in vitro inhibitory activity of CPTH2 is facilitated by a bridge-like interaction with histone H3. 3dcartstores.com This mode of action indicates that the effectiveness of CPTH2 can be influenced by the concentration of the histone substrate. It has been noted that CPTH2 exhibits minimal activity against the autoacetylation of recombinant human Gcn5. sigmaaldrich.com
CPTH2's inhibition of HAT activity leads to a reduction in the acetylation of specific lysine (B10760008) residues on the histone H3 tail. A primary target of Gcn5-mediated acetylation that is affected by CPTH2 is Histone H3 at lysine 14 (H3K14). 3dcartstores.com In vivo studies have confirmed that CPTH2 decreases the acetylation of bulk histone H3 specifically at the H3-AcK14 site. 3dcartstores.com
Furthermore, research has shown that CPTH2 treatment results in a reduced acetylation of global AcH3 histone and specifically H3AcK18. medchemexpress.comtargetmol.com The compound is also known to be an inhibitor of Gcn5-mediated H3K9 acetylation. selleckchem.com This demonstrates that CPTH2 can have a significant impact on the landscape of histone H3 acetylation, influencing multiple sites that are critical for the regulation of chromatin structure and gene expression.
Interactive Data Table: Histone H3 Acetylation Sites Affected by CPTH2
| Histone Site | Effect of CPTH2 | Associated Enzyme(s) |
| H3K14 | Decreased acetylation 3dcartstores.com | Gcn5 nih.gov |
| H3K9 | Decreased acetylation selleckchem.com | Gcn5 selleckchem.com |
| H3K18 | Decreased acetylation medchemexpress.comtargetmol.com | p300 targetmol.com |
Impact on Global Histone Acetylation Levels
The compound CPTH2 (hydrochloride) has been identified as a potent inhibitor of histone acetyltransferases (HATs), enzymes crucial for regulating chromatin structure and gene expression through the acetylation of histone proteins. Research has demonstrated that CPTH2 exerts a significant impact on global histone acetylation levels, primarily by targeting the activity of the Gcn5 and p300 (also known as KAT3B) acetyltransferases. medchemexpress.commedchemexpress.comselleckchem.com This inhibition leads to a general decrease in histone H3 acetylation, a key epigenetic mark associated with transcriptionally active chromatin.
Detailed investigations have revealed that the effects of CPTH2 are not only global but also specific to certain lysine residues on the histone H3 tail. This specificity is critical to understanding the compound's precise mechanism of action and its downstream biological consequences.
Detailed Research Findings:
Selective Hypoacetylation of H3K18: Further analysis using immunohistochemical staining of 786-O cells treated with CPTH2 for 48 hours revealed a dramatic weakening of the staining for H3AcK18. researchgate.net Interestingly, the staining for H3AcK14 remained unchanged under the same conditions, suggesting a high degree of selectivity in the inhibitory action of CPTH2 towards H3K18 in this particular cellular context. researchgate.net
In Vivo Effects on H3K14 Acetylation: In vivo studies have also provided evidence for the hypoacetylating effects of CPTH2. medchemexpress.com3dcartstores.com Research has shown that CPTH2 administration leads to a decrease in the acetylation of the bulk histone H3 at the specific H3-AcK14 site, indicating that the compound is active and effective in a whole-organism setting. medchemexpress.com3dcartstores.com
Inhibition in Yeast Models: The inhibitory effect of CPTH2 on histone acetylation is conserved across species. In yeast cell cultures, treatment with CPTH2 has been shown to inhibit histone H3 acetylation, further confirming its role as a Gcn5p-dependent functional network inhibitor. medchemexpress.com
The collective findings from these studies robustly demonstrate that CPTH2 modulates the epigenetic landscape by reducing global and site-specific histone H3 acetylation. The data underscores its mechanism as a potent inhibitor of key histone acetyltransferases.
Interactive Data Table: Impact of CPTH2 on Histone Acetylation
| Experimental System | Histone Mark | Treatment Conditions | Observed Effect | Reference |
| Clear Cell Renal Carcinoma (ccRCC) cell line 786-O | Global Acetyl-Histone H3 (AcH3) | 100 μM CPTH2 for 48 hours | Reduced | nih.govresearchgate.net |
| Clear Cell Renal Carcinoma (ccRCC) cell line 786-O | Histone H3 Acetyl-Lysine 18 (H3AcK18) | 100 μM CPTH2 for 48 hours | Reduced | medchemexpress.comnih.govresearchgate.net |
| Clear Cell Renal Carcinoma (ccRCC) cell line 786-O | Histone H3 Acetyl-Lysine 18 (H3AcK18) | CPTH2 for 48 hours | Drastically weakened staining | researchgate.net |
| Clear Cell Renal Carcinoma (ccRCC) cell line 786-O | Histone H3 Acetyl-Lysine 14 (H3AcK14) | CPTH2 for 48 hours | Unaltered staining | researchgate.net |
| In vivo models | Bulk Histone H3 at Lysine 14 (H3-AcK14) | Not specified | Decreased | medchemexpress.com3dcartstores.com |
| Yeast cell cultures | Histone H3 | 0.6, 0.8 mM for 24 hours | Inhibited | medchemexpress.com |
Cellular and Molecular Responses to Cpth2 Hydrochloride Treatment in Research Models
Effects on Cell Proliferation and Viability in Diverse Cell Lines
CPTH2 (hydrochloride) demonstrates significant effects on fundamental cellular processes such as proliferation and survival across a range of cell types, particularly those of cancerous origin.
Research has consistently shown that treatment with CPTH2 (hydrochloride) leads to a marked reduction in cell proliferation and viability. In studies involving clear cell renal carcinoma (ccRCC-786-O) and papillary thyroid (K1) cell lines, exposure to CPTH2 resulted in a time-dependent decrease in cell proliferation. medchemexpress.com A significant reduction was observed as early as 12 hours post-treatment, with a more substantial decrease after 48 hours. medchemexpress.com Similarly, in yeast models, CPTH2 has been shown to inhibit the growth of strains with a deleted GCN5 gene, underscoring the compound's target-specific effects on proliferation. medchemexpress.com
Table 1: Effect of CPTH2 (hydrochloride) on Cell Proliferation
| Cell Line | Type | Outcome | Reference |
|---|---|---|---|
| ccRCC-786-O | Clear Cell Renal Carcinoma | Time-dependent decrease in proliferation, significant after 12h and 48h. | medchemexpress.com |
| K1 | Papillary Thyroid Carcinoma | Time-dependent decrease in proliferation, significant after 12h and 48h. | medchemexpress.com |
| Saccharomyces cerevisiae (GCN5Δ) | Yeast (GCN5 deleted strain) | Growth inhibition. | medchemexpress.com |
A primary mechanism through which CPTH2 (hydrochloride) reduces cell viability is the induction of apoptosis, or programmed cell death. In the ccRCC-786-O cell line, treatment produced a drastic increase in the apoptotic and dead cell population after 48 hours. medchemexpress.com This effect is linked to its inhibition of acetyltransferase p300 (KAT3B) in this specific cancer model. medchemexpress.comglpbio.com Further evidence comes from studies on the U-937 human leukemia cell line, where CPTH2 was also found to activate the apoptotic program. researchgate.net In cerebellar granule neurons (CGNs), inhibition of GCN5 by CPTH2 was shown to transcriptionally upregulate the pro-apoptotic BH3-only protein Bim, providing a molecular link between GCN5 inhibition and the activation of the apoptotic machinery. researchgate.net
Table 2: Apoptosis Induction by CPTH2 (hydrochloride) in Various Cell Lines
| Cell Line | Type | Observation | Mechanism Link | Reference |
|---|---|---|---|---|
| ccRCC-786-O | Clear Cell Renal Carcinoma | Drastic increase in apoptotic/dead cells after 48h. | Inhibition of p300 (KAT3B). | medchemexpress.comglpbio.com |
| U-937 | Human Leukemia | Activation of the apoptotic program. | Reduced histone acetylation. | researchgate.net |
| CGNs | Cerebellar Granule Neurons | Upregulation of pro-apoptotic protein Bim. | Inhibition of GCN5. | researchgate.net |
Beyond inducing cell death, CPTH2 (hydrochloride) can also halt the cell division cycle. Research on the human leukemia cell line U-937 demonstrated that CPTH2 treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.net This G0/G1 arrest prevents cells from entering the S phase (DNA synthesis) and subsequently the G2/M phase (mitosis), thereby effectively stopping cellular replication. This finding is consistent with the effects of a closely related thiazole (B1198619) derivative, CPTH6, which also causes a strong G0/G1 accumulation in leukemia cells. researchgate.net
Regulation of Gene Expression and Transcriptional Networks
As an inhibitor of histone acetyltransferases, CPTH2 (hydrochloride) directly influences the epigenetic mechanisms that regulate gene expression.
By inhibiting GCN5, CPTH2 (hydrochloride) can alter the expression of specific genes. A notable example is the upregulation of the gene encoding the pro-apoptotic protein Bim (Bcl2l11). researchgate.net In a study using cerebellar granule neurons, treatment with CPTH2 led to an increase in bim mRNA levels, as detected by RT-PCR. researchgate.net This indicates that GCN5 activity normally contributes to the repression of this gene, and its inhibition by CPTH2 lifts this repression, leading to increased transcription. This alteration in the transcriptional profile directly contributes to the pro-apoptotic effects of the compound. researchgate.net In yeast, CPTH2 has been shown to inhibit the Gcn5p-dependent functional network, suggesting a broader impact on transcriptional regulation. medchemexpress.com
The fundamental mechanism by which CPTH2 (hydrochloride) affects gene expression is through its influence on chromatin. Histone acetylation is a key post-translational modification that neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more relaxed, open chromatin structure (euchromatin) that is generally accessible to transcription factors. portlandpress.com
CPTH2, by inhibiting the HAT activity of GCN5, prevents this acetylation. medchemexpress.com Studies have demonstrated that treatment with CPTH2 leads to a reduction in the acetylation of histone H3 and histone H4. researchgate.net Specifically, in ccRCC-786-O cells, CPTH2 treatment resulted in reduced global acetylation of histone H3 and specifically at the H3K18 (histone H3 lysine 18) site. medchemexpress.com In U-937 cells, CPTH2 reduced both H3 and H4 histone acetylation. researchgate.net This state of histone hypoacetylation promotes a more condensed chromatin structure (heterochromatin), which can restrict the access of the transcriptional machinery to DNA, thereby altering gene expression patterns.
Impact on Cellular Phenotypes and Functional Characteristics
The histone acetyltransferase (HAT) inhibitor, CPTH2, has been shown to influence key cellular behaviors such as invasion and migration. medchemexpress.com In research models utilizing the clear cell renal carcinoma (ccRCC) cell line 786-O, treatment with CPTH2 demonstrated a capacity to counteract these processes. medchemexpress.com Specifically, studies have indicated that CPTH2 is capable of reducing the invasion and migration of these cancer cells in culture. medchemexpress.com This effect is associated with its role as a potent inhibitor of histone acetyltransferases, including Gcn5 and p300 (KAT3B), which are involved in regulating gene expression critical for cell motility. medchemexpress.com
Table 1: Effect of CPTH2 on Cellular Invasiveness and Migration
| Cell Line | Research Model | Observed Effect | Reference |
|---|---|---|---|
| ccRCC-786-O | Clear Cell Renal Carcinoma | Counteracted cellular invasion and migration in culture. | medchemexpress.com |
Research into the effects of thiazole derivatives on cellular differentiation has provided insights into the potential role of CPTH2 in these processes. Studies on CPTH6, a compound closely related to CPTH2, have shown that it can induce differentiation in acute myeloid leukemia (AML) and neuroblastoma cells. nih.gov In U-937 and HL-60 leukemia cell lines, treatment with CPTH6 resulted in the cells displaying a more mature phenotype, a characteristic of terminal differentiation. nih.gov While the bulk of this research focused on CPTH6, it was noted that CPTH2 also induced histone hypoacetylation in U-937 cells, a mechanism linked to the regulation of cell differentiation. nih.gov These findings suggest that inhibitors of the Gcn5/pCAF histone acetyltransferase family, which includes CPTH2, may play a role in modulating cellular differentiation pathways.
Investigation of CPTH2 (hydrochloride) in Transgene Expression Enhancement Studies
Recent investigations have explored the role of epigenetic modulators in overcoming barriers to effective gene expression from non-viral vectors. In a screen of small molecule inhibitors targeting chromatin-modifying enzymes, several classes of compounds were identified as enhancers of transgene expression following polymer-mediated delivery of plasmid DNA. nih.govnih.gov Among these, inhibitors of histone acetyltransferases (HATs) were identified as a key group. nih.govnih.gov
Within the HAT inhibitor class, CPTH2 (hydrochloride) was identified as a strong enhancer of transgene expression. nih.gov This effect was observed in both Chinese Hamster Ovary (CHO-K1) cells and human bladder cancer (UMUC3) cells. nih.gov CPTH2 specifically inhibits the Gcn5 HAT enzyme. nih.gov
Further investigation into the mechanism revealed that the enhancement of transgene expression by CPTH2 in CHO-K1 cells likely occurs at a stage after the plasmid DNA enters the nucleus. nih.gov Studies showed that treatment with CPTH2 and other enhancers did not increase the quantity of plasmid DNA found within the nucleus. nih.gov This suggests that the compound's effect is not on the delivery of the plasmid into the nucleus but rather on subsequent intranuclear processes, likely involving epigenetic modulation of the plasmid's interaction with histone proteins, which governs its expression. nih.gov
Table 2: Summary of CPTH2 (hydrochloride) in Transgene Expression Studies
| Cell Lines | Target Enzyme | Primary Finding | Mechanistic Insight | Reference |
|---|---|---|---|---|
| CHO-K1, UMUC3 | Gcn5 HAT | Identified as a strong enhancer of transgene expression from plasmid DNA. | Enhancement occurs post-nuclear entry of the plasmid, suggesting an effect on intranuclear epigenetic processes. | nih.gov |
The same research that identified CPTH2 as an enhancer also explored the possibility of achieving synergistic effects by combining different epigenetic modulators. nih.gov The study demonstrated that pair-wise treatments with effective inhibitors could lead to a synergistic amplification of transgene expression. nih.gov
A notable example from the study involved the combination of an inhibitor of Lysine Specific Demethylase 1 (LSD1) and a pan-Histone Deacetylase (HDAC) inhibitor. nih.gov The enhancement of transgene expression observed with the single-agent LSD1 inhibitor (2-PCPA hydrochloride) was significantly amplified by the simultaneous inhibition of HDACs with the compound SB939. nih.gov This finding established that targeting multiple epigenetic pathways can produce a greater effect than targeting a single pathway alone. nih.gov While CPTH2 itself was not reported in these specific combination experiments, the results highlight a promising strategy for enhancing gene therapy efficacy by using cocktails of epigenetic modulators. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names | Class / Target |
|---|---|---|
| CPTH2 (hydrochloride) | Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone | Histone Acetyltransferase (HAT) Inhibitor (Gcn5/pCAF) |
| CPTH6 | 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone | Histone Acetyltransferase (HAT) Inhibitor (Gcn5/pCAF) |
| 2-PCPA hydrochloride | Lysine Specific Demethylase 1 (LSD1) Inhibitor |
Preclinical Investigations and Biological Applications of Cpth2 Hydrochloride
In Vitro Research Models and Methodologies
Enzymatic Assays for HAT Activity Measurement
The inhibitory effect of CPTH2 on histone acetyltransferase (HAT) activity is a primary focus of in vitro studies. Various enzymatic assays are employed to quantify this inhibition. A common method is the radioisotope-based filtration assay, which is considered a gold standard. reactionbiology.com This technique utilizes tritiated acetyl-Coenzyme A as a cofactor, where a radiolabeled acetyl group is transferred to a histone substrate. reactionbiology.com The amount of radioactivity incorporated into the substrate is a direct measure of enzyme activity. reactionbiology.com This method is versatile and can be used with different substrates, including peptides, histones, and nucleosomes. reactionbiology.com
Another approach involves fluorescence-based methods. novusbio.com For instance, a HAT inhibitor screening assay kit provides a three-step process in a single microwell plate. novusbio.com In this assay, the HAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to a histone H3 peptide. novusbio.com The reaction is then stopped, and a developer is added that reacts with the co-product, CoASH, to produce a fluorescent signal. novusbio.com The intensity of the fluorescence is inversely proportional to the HAT activity.
These assays are crucial for determining the potency and specificity of HAT inhibitors like CPTH2. nih.gov They allow for the direct measurement of enzymatic activity and are adaptable for high-throughput screening of potential inhibitor compounds. reactionbiology.comnih.gov
Cell-Based Assays for Proliferation, Apoptosis, and Gene Expression
The cellular consequences of HAT inhibition by CPTH2 are investigated through a variety of cell-based assays. These assays provide insights into the compound's effects on cell proliferation, apoptosis (programmed cell death), and gene expression.
Cell Proliferation: The impact on cell proliferation is often assessed using techniques like the xCELLigence system or MTT assays. nih.gov For example, studies have shown that CPTH2 can cause a decrease in cell proliferation in a time-dependent manner. medchemexpress.com
Apoptosis: The induction of apoptosis is a key area of investigation. Flow cytometry is a common method used to quantify apoptotic cells. nih.gov Research has demonstrated that CPTH2 can lead to a significant increase in the population of apoptotic and dead cells after treatment for a certain duration. medchemexpress.com The expression of apoptosis-related genes, such as Bcl2 and APAF1, can be measured using real-time polymerase chain reaction (PCR) to further elucidate the molecular pathways involved. nih.gov
Gene Expression: The effect of CPTH2 on gene expression is analyzed through techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing. nih.govnih.gov These methods can reveal changes in the transcription levels of specific genes following treatment with the compound. For instance, studies have explored how CPTH2-mediated HAT inhibition can influence the expression of genes regulated by the thyroid hormone receptor.
The table below summarizes findings from cell-based assays investigating the effects of CPTH2.
| Assay Type | Cell Line | Observation | Reference |
| Cell Proliferation | ccRCC-786-O | Decrease in cell proliferation observed after 12 hours, with a significant reduction after 48 hours of treatment with 100 μM CPTH2. | medchemexpress.com |
| Apoptosis | ccRCC-786-O | A drastic increase in the apoptotic/dead cell population was observed after 48 hours of treatment with 100 μM CPTH2. | medchemexpress.com |
| Invasion and Migration | ccRCC-786-O | CPTH2 at 100 μM was capable of counteracting the invasion and migration of these cells after 24 and 48 hours. | medchemexpress.com |
| Histone Acetylation | Yeast Cell Cultures | Inhibition of histone H3 acetylation was observed after 24 hours of treatment with 0.6 and 0.8 mM CPTH2. | medchemexpress.com |
Chromatin Immunoprecipitation (ChIP) for Histone Modification Analysis
Chromatin immunoprecipitation (ChIP) is a powerful technique used to analyze histone modifications at specific genomic locations within cells. purdue.edunih.govnih.govmerckmillipore.com This method allows researchers to determine how CPTH2 affects the acetylation of histones associated with particular genes. The general workflow of a ChIP assay involves cross-linking proteins to DNA, fragmenting the chromatin, immunoprecipitating the chromatin with an antibody specific to the histone modification of interest, and then analyzing the associated DNA sequences by PCR or sequencing. purdue.edunih.gov
In the context of CPTH2 research, ChIP assays can be used to investigate the levels of specific histone acetylation marks, such as H3AcK18, at the promoter regions of target genes. medchemexpress.com Studies have shown that CPTH2 treatment can lead to a reduced acetylation of global AcH3 histone and H3AcK18. medchemexpress.com This technique provides direct evidence of the compound's effect on the epigenetic landscape of the cell. nih.govnih.gov
Protein Interaction Studies (e.g., Immunoprecipitation with Thyroid Hormone Receptor)
To understand the broader molecular consequences of HAT inhibition by CPTH2, researchers investigate its effects on protein-protein interactions. Co-immunoprecipitation is a key technique used for this purpose. nih.gov This method can determine whether CPTH2 treatment alters the interaction of proteins, such as the thyroid hormone receptor (TR), with other cellular components. nih.gov
For example, studies have used immunoprecipitation to assess the interaction between TR and the HAT GCN5. wm.edu In one study, HeLa cells were transfected with a tagged version of TRα1, and immunoprecipitation followed by immunoblotting was performed to see if GCN5 co-precipitated with the receptor. wm.edu The results of this specific experiment did not reveal an interaction between TRα1 and GCN5. wm.edu
Further experiments have also used immunoprecipitation to examine the acetylation status of the thyroid hormone receptor itself. wm.edu Lysates from cells expressing a tagged TRα1 were processed with acetyl-lysine affinity beads, and the captured protein was analyzed by immunoblotting. wm.edu While there was a trend towards less acetylated TR in CPTH2-treated cells, the results were variable and not statistically significant in that particular study. wm.edu
In Vivo Animal Model Studies (Non-Human)
Impact on Histone Acetylation in Animal Tissues
In vivo studies using non-human animal models are essential for understanding the physiological effects of CPTH2. A key focus of these studies is to determine the compound's impact on histone acetylation in various tissues.
Research has demonstrated that the administration of compounds that alter histone acetylation can have significant effects on gene expression and developmental processes in animals. For example, in studies on amphibian metamorphosis, which is regulated by thyroid hormone, changes in histone H4 acetylation have been observed in tissues like the intestine and tail following thyroid hormone treatment. nih.gov These findings support the model that histone acetylation plays a role in transcriptional regulation by the thyroid hormone receptor during development. nih.gov
While specific in vivo studies detailing the direct administration of CPTH2 and its effect on histone acetylation in various animal tissues are part of ongoing research, the established link between HATs, histone acetylation, and gene regulation in animal models provides a strong rationale for such investigations. These studies are crucial for validating the in vitro findings and understanding the potential systemic effects of CPTH2.
Evaluation of Biological Activity in Preclinical Disease Models
Animal models, such as xenografts where human tumor cells are implanted into immunocompromised mice, are standardly used to assess the in vivo potential of anti-cancer compounds. These models allow for the evaluation of a drug's ability to inhibit tumor growth, induce regression, and affect metastasis in a living organism. Although the in vitro data for CPTH2 are promising in various cancer cell lines, further studies are required to establish its therapeutic potential in vivo.
Research into Specific Biological Systems and Disease Mechanisms Modulated by CPTH2 (hydrochloride)
CPTH2 (hydrochloride) has been investigated across a range of biological systems and disease models, revealing its potential as a modulator of key cellular processes. Its activity as a histone acetyltransferase (HAT) inhibitor forms the basis of its effects in various pathological conditions.
In the context of renal carcinoma, particularly clear cell Renal Cell Carcinoma (ccRCC), CPTH2 has demonstrated significant anti-cancer effects in vitro. Research has shown that CPTH2 can induce apoptosis (programmed cell death) and reduce the invasive capabilities of ccRCC cell lines. wm.edu This activity is primarily attributed to its inhibition of the histone acetyltransferase p300 (KAT3B). wm.edu
Studies on the ccRCC-786-O cell line have revealed that treatment with CPTH2 leads to a decrease in cell proliferation and a significant increase in the apoptotic cell population. wm.edu Furthermore, CPTH2 has been observed to diminish the invasion and migration of these cancer cells in culture. wm.edu Mechanistically, CPTH2 treatment results in a reduction of the acetylation of histone H3, a key substrate of p300. wm.edu
The table below summarizes the observed effects of CPTH2 on the ccRCC-786-O cell line.
| Parameter | Effect of CPTH2 Treatment | Associated Mechanism |
| Cell Proliferation | Decreased | Inhibition of p300 (KAT3B) |
| Apoptosis | Increased | Inhibition of p300 (KAT3B) |
| Cell Invasion | Decreased | Inhibition of p300 (KAT3B) |
| Cell Migration | Decreased | Inhibition of p300 (KAT3B) |
| Histone H3 Acetylation | Reduced | Direct inhibition of HAT activity |
The potential of CPTH2 and related compounds has also been explored in the context of leukemia. While much of the detailed research has focused on a closely related thiazole (B1198619) derivative, CPTH6, studies have indicated that CPTH2 also exerts anti-leukemic effects. Specifically, CPTH2 has been shown to reduce the acetylation of histones H3 and H4 and induce apoptosis in the human myeloid leukemia cell line U-937.
The induction of apoptosis in leukemia cells by HAT inhibitors like CPTH2 is a promising therapeutic strategy. Apoptosis is a key mechanism for eliminating malignant cells, and its dysregulation is a hallmark of cancer. The ability of CPTH2 to trigger this process in leukemia cells highlights its potential as a candidate for further investigation in hematological malignancies. The mechanism likely involves the alteration of gene expression profiles that control cell survival and death pathways, as a consequence of histone hypoacetylation.
The role of epigenetic modifications, including histone acetylation, in the replication of human adenovirus (HAdV) is an active area of research. Viral gene expression and replication are intricately linked to the host cell's machinery, including its epigenetic regulators. While studies have shown that inhibitors of histone deacetylases (HDACs) can impact HAdV replication, there is a lack of direct research investigating the specific effects of the histone acetyltransferase (HAT) inhibitor CPTH2 on this process. Therefore, it remains to be determined whether CPTH2 can modulate HAdV replication by altering the acetylation status of viral or cellular proteins involved in the viral life cycle.
Research has indicated that CPTH2, as a lysine (B10760008) acetyltransferase (KAT) inhibitor, can induce apoptosis in cultured cerebellar granule neurons. This finding suggests a role for histone acetylation in neuronal survival and death pathways. The precise mechanisms by which CPTH2 triggers apoptosis in these neurons are still under investigation but are likely linked to its ability to inhibit HATs such as Gcn5 and p300.
The balance of histone acetylation is crucial for the regulation of gene expression that governs neuronal function and survival. By inhibiting HATs, CPTH2 can lead to a state of histone hypoacetylation, which may, in turn, alter the expression of pro- and anti-apoptotic genes, tipping the balance towards cell death. This area of research is important for understanding the molecular pathways that control neuronal apoptosis and may have implications for neurodegenerative diseases.
CPTH2 has been utilized as a tool to investigate the role of acetylation in the nucleocytoplasmic shuttling of the thyroid hormone receptor (TR). wm.edu Thyroid hormone plays a crucial role in regulating a wide array of physiological processes, and its effects are mediated by TRs, which are ligand-activated transcription factors. The subcellular localization of TRs is a key determinant of their activity.
A study investigating the impact of CPTH2 on TR localization found that this broad-spectrum inhibitor of KATs, including GCN5 and CBP/p300, affects the distribution of TR isoforms. wm.edu Specifically, in HeLa cells transfected with GFP-tagged TRβ1 and TRβ2, treatment with CPTH2 resulted in a significant reduction in their cytoplasmic localization, leading to increased nuclear retention. wm.edu This suggests that acetylation plays a role in the nuclear export of these receptor isoforms. Interestingly, the localization of TRα1, which is already predominantly nuclear, was not significantly affected by CPTH2 treatment. wm.edu These findings contribute to the understanding of the complex regulatory mechanisms that govern thyroid hormone signaling.
The table below summarizes the effect of CPTH2 on the subcellular localization of different Thyroid Hormone Receptor isoforms.
| Thyroid Hormone Receptor Isoform | Effect of CPTH2 on Localization |
| TRα1 | No significant change in nuclear localization |
| TRβ1 | Reduced cytoplasmic localization (increased nuclear retention) |
| TRβ2 | Reduced cytoplasmic localization (increased nuclear retention) |
Investigations in Yeast Models (e.g., gcn5Δ strain)
The compound CPTH2 (hydrochloride) has been a subject of investigation in various yeast models, particularly in strains with genetic modifications, such as the gcn5Δ strain, which lacks the gene for the Gcn5 histone acetyltransferase (HAT). These studies have provided valuable insights into the compound's mechanism of action and its potential as an antifungal agent.
Initial screenings of newly synthesized thiazole derivatives in Saccharomyces cerevisiae identified CPTH2 based on its growth-inhibitory effects on yeast strains deficient in genes encoding known histone acetyltransferases, including the gcn5Δ strain. nih.gov This chemical-genetic interaction suggested that CPTH2 targets the functional network dependent on Gcn5p. nih.gov In vivo experiments in yeast demonstrated that CPTH2 treatment led to a decrease in the acetylation of bulk histone H3 at the specific lysine 14 residue (H3K14ac). nih.gov
Subsequent research in the pathogenic yeast Candida albicans further explored the effects of CPTH2, particularly in a gcn5Δ/Δ knockout strain. nih.gov These investigations revealed that the absence of Gcn5 significantly increased the sensitivity of C. albicans to CPTH2 in both solid and liquid growth media. nih.gov This finding was noteworthy because it suggested that the primary antifungal activity of CPTH2 is not solely due to the inhibition of Gcn5. nih.gov
Further supporting this, treatment of wild-type C. albicans with inhibitory concentrations of CPTH2 did not result in a significant change in histone H3 acetylation levels. nih.gov This is in contrast to the dramatic reduction in histone H3 acetylation observed in the gcn5Δ/Δ mutant. nih.gov These results strongly indicate that CPTH2 has targets other than Gcn5 and that its potent antifungal effect is likely mediated through a Gcn5-independent mechanism. nih.gov Similar observations of increased susceptibility to CPTH2 in a gcn5Δ strain have also been reported in S. cerevisiae, although at higher concentrations compared to Candida species. nih.gov
The fungicidal activity of CPTH2 has also been demonstrated, with treatment causing a time-dependent reduction in the viability of C. albicans. nih.gov
Table 1: Summary of CPTH2 Investigations in Yeast Models
| Yeast Model | Key Findings | Reference |
|---|---|---|
| Saccharomyces cerevisiae (gcn5Δ strain) | Selected based on inhibitory effect on the growth of the gcn5Δ strain. nih.gov | nih.gov |
| Demonstrates a specific chemical-genetic interaction with Gcn5p. nih.gov | nih.gov | |
| Decreased acetylation of bulk histone H3 at the H3-AcK14 site in vivo. nih.gov | nih.gov | |
| Candida albicans (wild-type and gcn5Δ/Δ strain) | The gcn5Δ/Δ strain exhibits markedly increased sensitivity to CPTH2. nih.gov | nih.gov |
| Growth inhibition by CPTH2 appears to be independent of direct Gcn5 inhibition. nih.gov | nih.gov | |
| No significant change in histone H3 acetylation was detected upon CPTH2 treatment in wild-type cells. nih.gov | nih.gov |
Structure Activity Relationship and Analog Development in Cpth2 Hydrochloride Research
Synthesis and Evaluation of CPTH2 (hydrochloride) Derivatives
The development of CPTH2 derivatives originates from a broader investigation into thiazole-based compounds as potential therapeutic agents. researchgate.net The synthesis of these compounds often involves multi-step chemical processes. A common strategy is the reaction of a substituted thiosemicarbazide (B42300) with an α-haloketone to form the core 2-hydrazinyl-1,3-thiazole ring. Subsequent condensation with various ketones or aldehydes yields the final hydrazone derivatives.
Identification of Structure-Activity Relationships for HAT Inhibition
Structure-activity relationship (SAR) studies have been crucial in elucidating the key chemical features of the CPTH2 scaffold necessary for HAT inhibition. These studies reveal that the thiazole (B1198619) ring is a critical pharmacophore for this class of inhibitors. researchgate.net Modifications to this central ring system can significantly alter the bioactivity of the resulting compounds. researchgate.net
Comparison of CPTH2 (hydrochloride) with Other Histone Acetyltransferase Inhibitors
CPTH2 is one of several small molecules developed to target HAT enzymes. Its profile is often compared with other well-known HAT inhibitors to understand its relative potency and specificity. Other inhibitors include compounds like C646, which is selective for p300/CBP, and NU9056, a selective inhibitor of the Tip60 (KAT5) acetyltransferase. selleckchem.com Unlike some natural product inhibitors, CPTH2 is a synthetic molecule derived from a thiazole scaffold, which provides a distinct chemical starting point for further drug development. researchgate.net
| Inhibitor | Target HAT(s) | Reported IC₅₀ | Chemical Class |
|---|---|---|---|
| CPTH2 | Gcn5, p300 | ~0.8 mM (in vivo, Gcn5p) | Thiazolyl-hydrazone |
| C646 | p300/CBP | 400 nM (p300) | Pyrazolone-containing |
| NU9056 | Tip60 (KAT5) | 2 µM | Isothiazolone |
| A-485 | p300/CBP | 60 nM (p300) | Benzisoxazole |
Data compiled from multiple sources for comparative purposes. selleckchem.com3dcartstores.com
Specificity Profiles Against Different HAT Families (e.g., Gcn5/PCAF, p300/CBP, MYST)
The specificity of a HAT inhibitor is a critical determinant of its utility as a research tool and potential therapeutic agent. CPTH2 has been shown to inhibit members of the GNAT (Gcn5-related N-acetyltransferases) family, specifically Gcn5. medchemexpress.comsigmaaldrich.com It selectively inhibits the acetylation of histone H3 by recombinant human Gcn5. medchemexpress.comsigmaaldrich.com Additionally, some studies report that CPTH2 can inhibit the acetyltransferase p300 (KAT3B), which belongs to a different family. medchemexpress.comcancer-research-network.com
However, related analogues show different specificity profiles. For example, the derivative CPTH6 demonstrates significant inhibitory effects on the HAT activity of both pCAF and Gcn5 (GNAT family) but does not affect p300 and CBP HAT activity. aacrjournals.org This highlights how subtle structural modifications can shift the specificity of these compounds. In contrast, inhibitors like NU9056 show high selectivity for the MYST family member Tip60, with over 16-fold selectivity compared to PCAF, p300, and GCN5. selleckchem.com
| Inhibitor | Gcn5/PCAF (GNAT Family) | p300/CBP (KAT3 Family) | Tip60 (MYST Family) |
|---|---|---|---|
| CPTH2 | Inhibits Gcn5 | Inhibits p300 | Not reported as primary target |
| CPTH6 | Inhibits Gcn5 & pCAF | No significant inhibition | Not reported as primary target |
| NU9056 | Low Inhibition | Low Inhibition | Potent Inhibition (IC₅₀ = 2 µM) |
Specificity profiles are based on reported inhibitory activities. selleckchem.commedchemexpress.comaacrjournals.org
Development of Analogues with Enhanced Specificity or Potency
The development of analogues is a key strategy to improve the pharmacological properties of a lead compound. In the context of CPTH2, research has led to the identification of related molecules with improved profiles. A notable example is CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone), a close analogue of CPTH2. aacrjournals.org
CPTH6 was identified as a novel inhibitor of Gcn5 and pCAF. aacrjournals.org Unlike the parent compound CPTH2, which has reported activity against p300, CPTH6 is specific for the Gcn5/pCAF family and does not affect p300 or CBP. medchemexpress.comaacrjournals.org This enhanced specificity makes CPTH6 a more precise tool for studying the functions of the GNAT family of acetyltransferases without confounding effects from the inhibition of other HAT families. This demonstrates a successful outcome of analogue development, where a more selective chemical probe is generated from a lead compound with a broader activity spectrum.
Exploration of Novel Thiazole Derivatives and Related Chemical Scaffolds
The promising activity of CPTH2 has spurred further exploration of the thiazole scaffold for designing new HAT inhibitors. Thiazole is a common structural motif found in many biologically active compounds, including anticancer agents. nih.gov Researchers have synthesized and evaluated numerous novel thiazole derivatives by modifying various positions on the ring and altering the attached side chains. researchgate.net
These explorations are not limited to simple substitutions but also include the fusion of the thiazole ring with other heterocyclic systems, such as quinazolinones, to create more complex polycyclic structures. mdpi.com The goal of these efforts is to discover new chemical entities with high potency, improved selectivity across HAT families, and better drug-like properties. The continued investigation into thiazole-based structures underscores the importance of this chemical scaffold as a valuable starting point for the rational design of next-generation HAT inhibitors. researchgate.net
Future Directions and Advanced Research Perspectives for Cpth2 Hydrochloride
Elucidating Broader Non-Histone Protein Targets and Acetylation Events
While initially recognized for its selective inhibition of histone H3 acetylation by the Gcn5 acetyltransferase, subsequent research has indicated that the effects of CPTH2 extend to other targets. medchemexpress.comsigmaaldrich.com Notably, CPTH2 has been shown to inhibit the acetyltransferase p300 (KAT3B), a crucial enzyme involved in the acetylation of a wide array of non-histone proteins. medchemexpress.comselleckchem.com This finding suggests that the biological activities of CPTH2 are not limited to the epigenetic regulation of histones.
Future research is poised to identify the specific non-histone protein substrates whose acetylation is modulated by CPTH2 through its inhibition of enzymes like p300/KAT3B. Since p300/KAT3B is a transcriptional coactivator that acetylates numerous transcription factors, structural proteins, and enzymes, its inhibition could have widespread consequences on cellular signaling and function. cancer-research-network.com Advanced proteomic techniques, such as mass spectrometry-based acetyl-proteomics, could be employed to systematically map the changes in the cellular "acetylome" following CPTH2 treatment. This would provide a comprehensive understanding of the signaling pathways and cellular processes influenced by CPTH2, moving beyond its role as a simple histone modifier.
Application in Complex Epigenetic Pathway Research and Chromatin Remodeling
The ability of CPTH2 to inhibit HATs places it at the core of epigenetic research. cancer-research-network.com Histone acetylation is a key post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription. cancer-research-network.comnih.gov By inhibiting this process, CPTH2 serves as a valuable chemical tool to probe the intricate mechanisms of chromatin remodeling and gene expression. nih.gov
Further studies could utilize CPTH2 to investigate its impact on complex and dynamic epigenetic pathways. For instance, its role in the crosstalk between histone acetylation and other epigenetic marks, such as methylation and phosphorylation, remains to be fully explored. nih.gov Research has also revealed that CPTH2 possesses antifungal activity against certain Candida species, an effect that appears to be independent of direct Gcn5 inhibition. nih.gov This suggests that CPTH2 interacts with complex, and potentially novel, cellular pathways beyond its primary HAT targets. nih.gov Investigating these Gcn5-independent mechanisms could uncover new facets of epigenetic regulation and provide insights into developing novel therapeutic strategies. nih.gov
Integration into Multi-Omics Approaches (e.g., transcriptomics, epigenomics)
To fully comprehend the cellular impact of CPTH2, an integrated multi-omics approach is essential. nih.govcd-genomics.com Such strategies combine data from various high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of the biological system's response to the compound. nih.govtechscience.com
Future research should leverage these technologies to dissect the effects of CPTH2. For example:
Transcriptomics (RNA-seq) can reveal global changes in gene expression resulting from CPTH2-induced alterations in histone acetylation and transcription factor activity. nih.govmdpi.com
Epigenomics (ChIP-seq, ATAC-seq) can map the specific genomic loci where histone acetylation is reduced, providing a direct link between CPTH2's activity and the regulation of specific genes. mdpi.com
Proteomics can identify changes in protein expression and quantify alterations in both histone and non-histone protein acetylation on a global scale. nih.gov
Metabolomics can uncover shifts in metabolic pathways that occur as a downstream consequence of the epigenetic and transcriptional reprogramming induced by CPTH2. nih.govmdpi.com
By integrating these datasets, researchers can build comprehensive models of CPTH2's mechanism of action, identify novel biomarkers of its activity, and discover new potential applications. cd-genomics.comtechscience.com
Development of Advanced Research Probes and Chemical Tools based on CPTH2 (hydrochloride) Scaffold
The CPTH2 molecule itself can serve as a foundational scaffold for the development of more sophisticated chemical tools to probe epigenetic mechanisms. researchgate.net Its ability to bind to important acetyltransferases makes it an attractive starting point for creating derivative compounds with enhanced specificity, potency, or novel functionalities.
One promising avenue is the development of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that links a target-binding molecule (like a CPTH2 derivative) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. A CPTH2-based PROTAC could be designed to specifically target HATs like Gcn5 or p300/KAT3B for degradation, offering a distinct and potentially more sustained mode of inhibition compared to simple enzymatic blockade. Such tools would be invaluable for validating the roles of these enzymes in disease and for long-term functional studies.
Potential as a Preclinical Epigenetic Modulator for Therapeutic Development
Epigenetic dysregulation is a hallmark of many diseases, including cancer, making epigenetic modulators a promising class of therapeutics. nih.govnih.govdrugdiscoverynews.com Small molecule inhibitors that target epigenetic mechanisms are at the forefront of new cancer treatment strategies. nih.govmdpi.com CPTH2 has demonstrated significant preclinical potential in this area.
Research has shown that CPTH2 induces apoptosis and reduces cell proliferation in cancer cell lines. medchemexpress.com Specifically, through its inhibition of p300/KAT3B, CPTH2 was found to decrease the invasiveness of clear cell renal carcinoma (ccRCC) cells. medchemexpress.comcancer-research-network.com These findings position CPTH2 as a candidate for further preclinical development. Future studies should focus on evaluating its efficacy and mechanism of action in various in vivo cancer models. The development of more potent and bioavailable derivatives, such as the successful modification of UNC0642 to the brain-penetrant MS152 for Prader-Willi syndrome, provides a template for how a lead compound like CPTH2 could be optimized for therapeutic use. fpwr.org The ultimate goal is the rational design of clinical trials that could leverage the epigenetic vulnerabilities of specific cancers, potentially in combination with other therapies. mdpi.com
Research Findings on CPTH2 (hydrochloride)
| Area of Investigation | Model/System | Key Findings | Reference |
| Enzymatic Inhibition | Recombinant human Gcn5 | Selectively inhibits acetylation of histone H3 in a substrate-competitive manner. | sigmaaldrich.com |
| Acetyltransferase p300 (KAT3B) | Inhibits p300/KAT3B, leading to decreased cancer cell invasiveness. | medchemexpress.comselleckchem.com | |
| Cellular Effects (Cancer) | Clear cell renal carcinoma (ccRCC) 786-O cells | Decreases cell proliferation after 12 hours; reduces cell invasion and migration. | medchemexpress.com |
| Cancer cell lines | Produces a drastic increase in the apoptotic/dead cell population after 48 hours. | medchemexpress.comcancer-research-network.com | |
| Antifungal Activity | Candida albicans | Inhibits growth of CTG clade Candida species and protects macrophages from Candida-mediated death. | nih.gov |
| Saccharomyces cerevisiae | Inhibitory effect appears independent of direct Gcn5 inhibition. | nih.gov |
Q & A
Q. What experimental methodologies are recommended to assess CPTH2's inhibitory effects on histone acetyltransferase (HAT) activity?
CPTH2 primarily inhibits Gcn5, a HAT critical for chromatin remodeling. To evaluate its activity:
- Use in vitro HAT activity assays with recombinant Gcn5 and acetyl-CoA, monitoring acetylation via Western blot (e.g., anti-acetyl-histone H3 antibodies) .
- For cellular studies, treat models like yeast or mammalian cells (e.g., RAW 264.7 macrophages) with CPTH2 and quantify histone H3 acetylation via immunofluorescence or flow cytometry .
- Include controls with known HAT inhibitors (e.g., YF2 or PU139) to validate specificity .
Q. How can researchers determine the IC50 of CPTH2 in different experimental conditions?
IC50 values vary with media composition. For example:
- In YPD media , IC50 is 3.03 μM (95% CI: 2.8–3.26 μM), measured via growth inhibition assays using OD600 monitoring over 24–48 hours .
- In RPMI 1640 media , IC50 drops to 0.57 μM (95% CI: 0.55–0.59 μM) due to altered nutrient availability affecting drug uptake or stability .
- Standardize protocols by replicating media, temperature, and cell density. Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in CPTH2's dual roles as an antifungal agent and an anti-inflammatory modulator?
- Contextualize mechanisms : CPTH2’s antifungal action in Candida species involves HAT inhibition and apoptosis induction, while its anti-inflammatory effects in macrophages relate to NLRP3 inflammasome suppression .
- Use compartmentalized models : Test antifungal activity in Candida cultures (YPD/RPMI media) and anti-inflammatory effects in LPS-stimulated bone marrow-derived macrophages (BMDMs) .
- Leverage transcriptomics : Perform RNA-seq on treated cells to identify pathway-specific targets (e.g., Il1b and Nlrp3 downregulation in macrophages) .
Q. What strategies are effective for optimizing CPTH2 treatment in in vivo models of rheumatoid arthritis?
- Dose calibration : Start with in vitro IC50 values (e.g., 0.57 μM in RPMI) and adjust for bioavailability using pharmacokinetic modeling .
- Endpoint selection : Monitor joint inflammation via histopathology and serum cytokines (e.g., IL-1β, TNF-α) .
- Control for toxicity : Assess liver/kidney function and hematological parameters, as CPTH2’s hydrazone structure may pose metabolic risks .
Q. How can researchers reconcile discrepancies in CPTH2’s IC50 values across studies?
- Variable analysis : Differences in media (YPD vs. RPMI), cell lines, or assay duration significantly impact IC50 .
- Standardize protocols : Adopt CLSI guidelines for antifungal assays or MINSEQE standards for transcriptomic data .
- Meta-analysis : Pool datasets from multiple studies (e.g., yeast growth curves, macrophage cytokine profiles) to identify confounding factors .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing CPTH2’s dose-response data?
- Use four-parameter logistic models (4PL) to fit dose-response curves, accounting for Hill slope and baseline signals .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., wild-type vs. mutant yeast strains) .
- Report 95% confidence intervals for IC50 values to convey precision .
Q. How should CPTH2’s impact on chromatin structure be validated beyond acetylation assays?
- ChIP-seq : Profile genome-wide histone acetylation changes (e.g., H3K9ac) in CPTH2-treated cells .
- ATAC-seq : Assess chromatin accessibility shifts linked to transcriptional repression .
- Co-immunoprecipitation : Verify disrupted interactions between Gcn5 and transcriptional co-activators .
Safety and Compliance
Q. What safety protocols are critical when handling CPTH2 in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential cytotoxicity .
- Waste disposal : Neutralize hydrazone-containing waste with sodium hypochlorite before disposal .
- Documentation : Maintain SDS sheets (e.g., MedChemExpress guidelines) and incident reports .
Data Presentation Guidelines
Q. How should CPTH2 research findings be structured in publications?
- Abstract : Highlight key mechanisms (e.g., HAT inhibition) and translational implications (e.g., antifungal/therapeutic potential) .
- Methods : Detail media compositions, CPTH2 batches (e.g., Santa Cruz Biotechnology, sc-255032), and statistical packages used .
- Figures : Include dose-response curves, survival plots, and Western blot data with molecular weight markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
